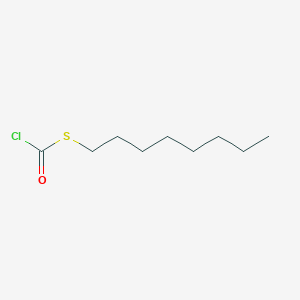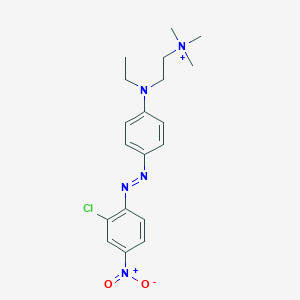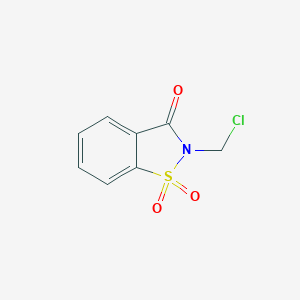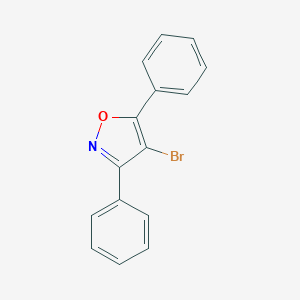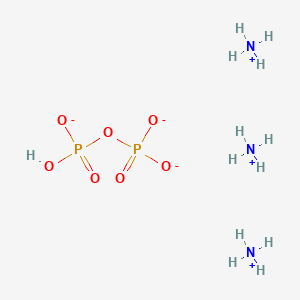
Triammonium hydrogen diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triammonium hydrogen diphosphate (TADP) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3H2PO4. TADP is commonly used as a reagent in biochemistry and molecular biology experiments due to its ability to act as a buffer and to stabilize enzymes and other proteins. Synthesis Method: TADP can be synthesized by reacting ammonium phosphate with ammonium hydroxide. The reaction results in the formation of TADP and water. The synthesis process can be optimized by adjusting the pH and temperature of the reaction mixture. Scientific Research Application: TADP is widely used in scientific research due to its ability to act as a buffer and to stabilize enzymes and other proteins. It is commonly used in the purification and characterization of enzymes, as well as in the study of enzyme kinetics. TADP is also used in the synthesis of nucleic acids and in the analysis of DNA and RNA. Mechanism of Action: The mechanism of action of TADP is not fully understood, but it is believed to act by stabilizing enzymes and other proteins through the formation of hydrogen bonds. TADP also acts as a buffer, helping to maintain a stable pH in the reaction mixture. Biochemical and Physiological Effects: TADP has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and non-hazardous. Advantages and Limitations for Lab Experiments: One of the main advantages of TADP is its ability to act as a buffer and to stabilize enzymes and other proteins. It is also relatively inexpensive and easy to obtain. However, TADP has some limitations for lab experiments. It is not effective as a buffer at pH values below 6.0, and it may interfere with some assays that require a low pH. Future Directions: There are several future directions for the use of TADP in scientific research. One potential application is in the development of new enzyme-based therapies for diseases. TADP could also be used in the study of protein-protein interactions and in the development of new protein-based drugs. Additionally, TADP could be used in the development of new diagnostic tools for diseases such as cancer. In conclusion, TADP is a widely used reagent in scientific research due to its ability to act as a buffer and to stabilize enzymes and other proteins. It is relatively inexpensive and easy to obtain, and has several potential applications in the development of new therapies and diagnostic tools. Further research is needed to fully understand the mechanism of action of TADP and to explore its potential in scientific research.
Propiedades
Número CAS |
13813-81-5 |
|---|---|
Nombre del producto |
Triammonium hydrogen diphosphate |
Fórmula molecular |
H13N3O7P2 |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
triazanium;[hydroxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/3H3N.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h3*1H3;(H2,1,2,3)(H2,4,5,6) |
Clave InChI |
PFXVKGRHTBFKDJ-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[NH4+].OP(=O)([O-])OP(=O)([O-])[O-] |
SMILES canónico |
[NH4+].[NH4+].[NH4+].OP(=O)([O-])OP(=O)([O-])[O-] |
Otros números CAS |
13813-81-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



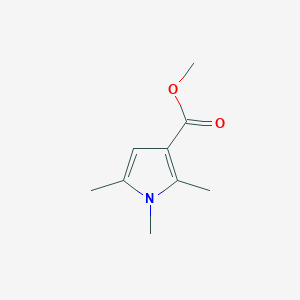
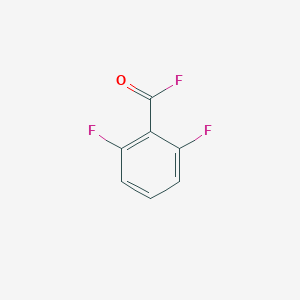

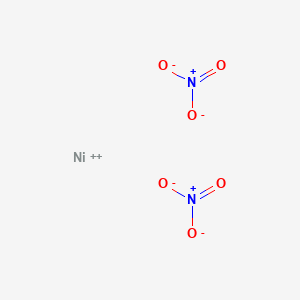
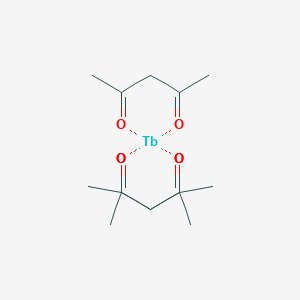


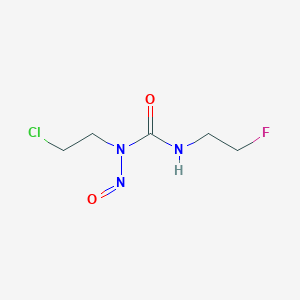
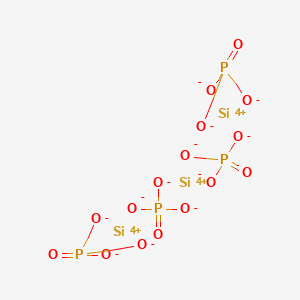
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
